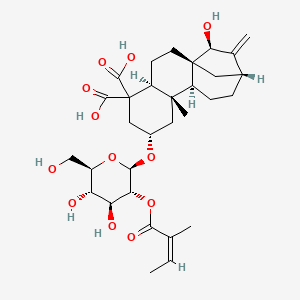
Sylviside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sylviside is a natural product found in Omalotheca sylvatica and Gnaphalium sylvaticum with data available.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Sylviside is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical formula is C21H30O10, and it belongs to a class of compounds known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.
Pharmacological Applications
-
Antioxidant Activity :
This compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems. Research indicates that it can scavenge free radicals effectively, making it a candidate for developing supplements aimed at preventing oxidative damage in cells . -
Anti-inflammatory Effects :
Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant for conditions such as arthritis and other chronic inflammatory disorders . -
Antimicrobial Properties :
This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a promising candidate for natural preservatives in food products or as an alternative treatment for infections resistant to conventional antibiotics .
Agricultural Applications
-
Pest Resistance :
Research indicates that this compound may enhance the resistance of plants to pests and diseases. Its application in agriculture could lead to the development of more resilient crop varieties, reducing the need for chemical pesticides . -
Growth Promotion :
Preliminary studies suggest that this compound can promote plant growth by enhancing nutrient uptake and improving soil health. This could be particularly beneficial in sustainable agriculture practices aimed at increasing yield without synthetic fertilizers .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Natural Products examined the antioxidant capacity of this compound using various in vitro assays. The results indicated that this compound significantly reduced oxidative stress markers in cultured human cells, supporting its potential use as a dietary supplement for health promotion .
Case Study 2: Anti-inflammatory Mechanism
Research conducted by a team at a leading university explored the anti-inflammatory effects of this compound in animal models of arthritis. The findings revealed that treatment with this compound resulted in reduced swelling and pain, suggesting its therapeutic potential for inflammatory conditions .
Case Study 3: Agricultural Trials
Field trials assessing the impact of this compound on crop health demonstrated improved resistance to common pests when applied as a foliar spray. The results indicated a reduction in pest populations and an increase in overall crop yield, highlighting its role as a natural pesticide alternative .
Propiedades
Fórmula molecular |
C31H44O12 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
(1R,4S,7S,9S,10S,13R,15S)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(Z)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-15-hydroxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid |
InChI |
InChI=1S/C31H44O12/c1-5-14(2)25(36)43-23-22(34)21(33)18(13-32)42-26(23)41-17-11-29(4)19-7-6-16-10-30(19,24(35)15(16)3)9-8-20(29)31(12-17,27(37)38)28(39)40/h5,16-24,26,32-35H,3,6-13H2,1-2,4H3,(H,37,38)(H,39,40)/b14-5-/t16-,17+,18-,19+,20+,21-,22+,23-,24+,26-,29+,30-/m1/s1 |
Clave InChI |
PUCBVOBXLMBRDL-IVURCJJDSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)O)O |
SMILES canónico |
CC=C(C)C(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)O)O |
Sinónimos |
sylviside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















